![molecular formula C11H9ClN2O3 B1390224 4-(Chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole CAS No. 1048918-88-2](/img/structure/B1390224.png)
4-(Chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole
Overview
Description
The compound “4-(Chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole” belongs to the class of organic compounds known as oxazoles . Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic ring with two carbon atoms, one oxygen atom, and two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “4-(Chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole” are not available, oxazoles can generally be synthesized through several methods . One common method is the Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes .Scientific Research Applications
- Findings : Compounds d1, d2, and d3 demonstrated promising antimicrobial activity . These derivatives could serve as potential leads for rational drug design.
- Results : Compounds d6 and d7 exhibited significant activity against breast cancer cell lines . These findings highlight their potential as candidates for further investigation.
- Novel Approach : Our compound library, including derivatives with the benzo[d]thiazole/quinoline-2-thiol scaffold, was designed to inhibit quorum sensing without acting as antibiotics .
- Substitution : Due to this resonance stabilization, substitution reactions often occur at the benzylic position .
Antimicrobial Activity
Anticancer Evaluation (In Vitro)
Quorum Sensing Inhibition
Benzylic Position Reactions
Cross-Linker Synthesis
Drug Design and Rational Screening
properties
IUPAC Name |
4-(chloromethyl)-5-methyl-2-(2-nitrophenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-7-9(6-12)13-11(17-7)8-4-2-3-5-10(8)14(15)16/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNADHVUTXWVUMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2[N+](=O)[O-])CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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